molecular formula C21H30N8 B12245378 2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine

2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B12245378
M. Wt: 394.5 g/mol
InChI Key: IFHBKFXKVTUEHM-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine is a complex organic compound featuring a pyrimidine core substituted with tert-butyl, dimethyl, and triazolopyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine typically involves multi-step organic reactionsThe triazolopyrimidinyl group is then introduced via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and triazolopyrimidinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern and the presence of the triazolopyrimidinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H30N8

Molecular Weight

394.5 g/mol

IUPAC Name

7-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H30N8/c1-13-15(3)24-19(21(5,6)7)26-17(13)27-8-10-28(11-9-27)18-14(2)16(4)25-20-22-12-23-29(18)20/h12H,8-11H2,1-7H3

InChI Key

IFHBKFXKVTUEHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C(C)(C)C)C

Origin of Product

United States

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